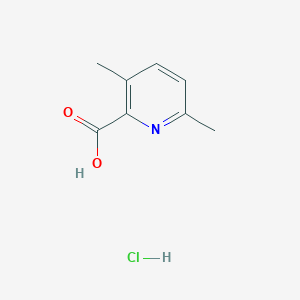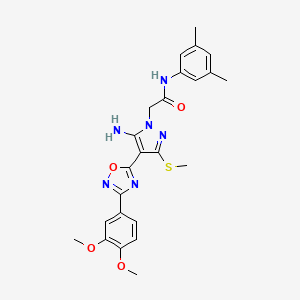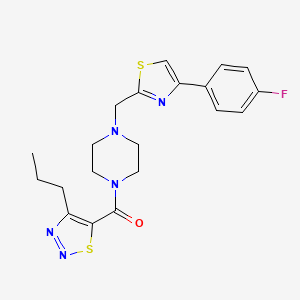
4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide is a chemical compound with the CAS Number: 1785759-91-2 . It has a molecular weight of 256.1 and its IUPAC name is this compound . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes this compound, has been covered in various studies . One of the common strategies involves the reaction of acyl and amine groups to prepare an imine, which is then reduced .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrN3O/c10-5-4-7 (9 (11)14)13-6-2-1-3-12-8 (5)6/h4,12H,1-3H2, (H2,11,14) .Chemical Reactions Analysis
1,5-naphthyridine derivatives, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a solid compound . It has a molecular weight of 256.1 .Applications De Recherche Scientifique
Chemical Synthesis and Structural Units
4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide is part of a broader class of compounds with potential applications in the synthesis of biologically active molecules. For instance, fluorinated naphthoic acids, closely related to the chemical structure of interest, are synthesized for their utility in developing various biologically active compounds. Such compounds are synthesized from bromo derivatives through electrophilic fluorination, highlighting the utility of brominated precursors in medicinal chemistry for the development of fluorinated pharmaceuticals (Tagat et al., 2002).
Antibacterial and Antimalarial Applications
Research on naphthyridine derivatives, including those related to this compound, demonstrates their potential in addressing bacterial and parasitic infections. For example, a series of 2-amino-[1,8]-naphthyridine-3-carboxamides exhibited potent inhibition of bacterial DNA ligases with promising in vitro and in vivo anti-staphylococcal activity (Surivet et al., 2012). Furthermore, N4-substituted 7-bromo-1,5-naphthyridin-4-amines have been prepared with significant antimalarial activity, underscoring the potential of bromo-naphthyridine derivatives in developing antimalarial drugs (Barlin & Tan, 1985).
Pharmacological Research
The naphthyridine scaffold is also investigated for its pharmacological potential. For instance, axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been studied as orally active tachykinin NK(1) receptor antagonists. Such compounds have shown promise in affecting bladder functions, indicating their potential in treating bladder function disorders (Natsugari et al., 1999). Additionally, 1,6-naphthyridine-7-carboxamide derivatives have been repurposed from HIV-1 integrase inhibitors to novel cytotoxic agents for cancer therapeutics, showcasing the versatility of naphthyridine derivatives in drug development (Zeng et al., 2012).
Propriétés
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c10-5-4-7(9(11)14)13-6-2-1-3-12-8(5)6/h4,12H,1-3H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVYOYHDRLLDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)C(=O)N)Br)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-N-butyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B2874117.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2874121.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2874122.png)




![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2874131.png)
![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2874132.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874134.png)
